Alisol-A 24-acetate;Alisol A 24-monoacetate;Alisol A monoacetate
Description
Alisol-A 24-acetate (synonyms: Alisol A 24-monoacetate, Alisol A monoacetate) is a protostane-type triterpenoid isolated from Alisma orientale (Rhizoma Alismatis), a traditional Chinese medicinal herb. Its molecular formula is C₃₂H₅₂O₆, with a molecular weight of 532.75 g/mol and CAS number 18674-16-3 . It is characterized by a 24-O-acetyl group attached to the protostane skeleton (8α,9β,14β,23S,24R configuration) .
Properties
Molecular Formula |
C32H52O6 |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
[2,4-dihydroxy-6-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1 |
InChI Key |
WXHUQVMHWUQNTG-KUHAPQQGSA-N |
Isomeric SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3[C@]4(CCC(=O)C(C4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Canonical SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Botanical Sources and Raw Material Preparation
Plant Material Selection
Alisol A 24-acetate is primarily extracted from the dried rhizomes of Alisma orientale, a perennial aquatic plant native to East Asia. The selection of high-quality raw material is critical, as the compound’s concentration varies with plant age, geographical origin, and post-harvest processing. The rhizomes are typically harvested in autumn, cleaned, sliced into decoction pieces, and dried at temperatures below 60°C to preserve thermolabile constituents.
Pre-Extraction Processing
Prior to extraction, the dried rhizomes undergo size reduction via mechanical grinding to increase surface area. Coarse granules (20–40 mesh) are preferred to balance extraction efficiency and solvent penetration. Some protocols recommend pre-treatment with ethanol or water to remove polar impurities, though this step is optional depending on the target compound’s solubility.
Extraction Methods
Solvent-Based Extraction
Ethyl Acetate Reflux Extraction
A widely cited method involves refluxing 1 kg of dried Alisma orientale rhizomes with 7.5 L of ethyl acetate for two cycles of 0.5 hours each. The combined extracts are concentrated under reduced pressure (40–50°C, 0.1 MPa), yielding approximately 40 g of dark brown crude extract. Ethyl acetate’s moderate polarity selectively solubilizes triterpenoids while excluding highly polar compounds, achieving a balance between yield and purity.
Ethanol Maceration
In a scaled-up protocol, 3 kg of rhizomes are macerated in 75% ethanol (v/v) for 72 hours at room temperature. The ethanol phase is separated, and the solvent is evaporated under vacuum to yield 110 g of extract. Ethanol’s dual hydrophilic-lipophilic nature enhances the extraction of both triterpenoids and associated glycosides, though subsequent purification steps are required to isolate Alisol A 24-acetate.
Methanol Reflux Extraction
Methanol (80% v/v) is employed in a three-stage reflux extraction (1 hour per cycle) using 8 L of solvent per kilogram of rhizomes. This method yields 50 g of extract, with methanol’s high polarity facilitating the dissolution of acetylated triterpenes. However, methanol’s toxicity necessitates stringent safety protocols during industrial-scale operations.
Supercritical Fluid Extraction (SFE)
Supercritical CO2 extraction offers a solvent-free alternative. In one protocol, 2 kg of rhizomes are subjected to CO2 at 24–35 MPa and 41–55°C for 1.5 hours. The process yields 65 g of extract, with the supercritical fluid’s tunable density enabling selective extraction of low-polarity compounds like Alisol A 24-acetate. Post-extraction, the CO2 is depressurized, allowing for easy solvent recovery and reuse.
Purification Techniques
Macroporous Resin Chromatography
Crude extracts are typically fractionated using D101 macroporous resin. A representative protocol involves loading 10 g of extract onto a resin column, followed by sequential elution with 20% ethanol (10 column volumes) to remove impurities, and 70% ethanol (5 column volumes) to recover Alisol A 24-acetate. The 70% ethanol fraction is concentrated to yield a yellow oil (2 g), which is further purified via preparative HPLC.
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step employs a C18 column (250 × 20 mm, 5 µm) with isocratic elution using 65% methanol at 50 mL/min. Detection at 208 nm allows for real-time monitoring, and fractions containing Alisol A 24-acetate (retention time: 12–14 minutes) are pooled and lyophilized. This process achieves ≥95% purity, as confirmed by HPLC-UV and mass spectrometry.
Semi-Synthetic Approaches
Although natural extraction remains the primary source, semi-synthetic routes have been explored. Alisol A, the parent triterpenoid, is acetylated at the C-24 position using acetic anhydride in pyridine at 60°C for 6 hours. The reaction mixture is quenched with ice water, and the product is extracted with dichloromethane, washed with NaHCO3, and crystallized from methanol. This method achieves ~85% yield but requires highly pure Alisol A as a starting material, which itself demands extensive purification.
Analytical Characterization
Structural Elucidation
Alisol A 24-acetate is characterized by NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). Key spectral features include:
- ¹H NMR (CDCl3) : δ 4.70 (1H, dd, J = 11.5, 4.5 Hz, H-24), 2.05 (3H, s, OAc), 1.25 (3H, s, H-30).
- ¹³C NMR (CDCl3) : δ 170.8 (C=O), 81.2 (C-24), 21.0 (OAc-CH3).
- HR-MS (ESI+) : m/z 531.3587 [M + H]+ (calc. for C32H50O5: 531.3589).
Comparative Analysis of Extraction Methods
Table 1. Yield and Efficiency of Alisol A 24-Acetate Extraction Methods
| Method | Solvent | Conditions | Yield (g/kg rhizomes) | Purity (%) |
|---|---|---|---|---|
| Ethyl Acetate Reflux | Ethyl acetate | 2 × 0.5 h, 7500 mL/kg | 40 | 60–70 |
| Ethanol Maceration | 75% ethanol | 72 h, room temperature | 36.7 | 50–55 |
| Methanol Reflux | 80% methanol | 3 × 1 h, 8000 mL/kg | 50 | 65–75 |
| Supercritical CO2 | CO2 | 24–35 MPa, 41–55°C, 1.5 h | 32.5 | 70–80 |
Data synthesized from patent CN103816161A and pharmacological studies.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Large-scale operations integrate solvent distillation units to recover ethyl acetate (>90% recovery) and methanol (>85% recovery), reducing environmental impact and operational costs.
Waste Valorization
Spent plant material post-extraction is repurposed for biofuel production or composted, aligning with circular economy principles.
Chemical Reactions Analysis
Hydrolysis and Deacetylation
Alisol-A 24-acetate undergoes hydrolysis in protic solvents, particularly when water is present. This reaction cleaves the acetate group at the 24-position, yielding Alisol A (deacetylated form) . The process is accelerated in solvents like methanol with added water, leading to the conversion of Alisol-A 24-acetate to Alisol A over prolonged periods (e.g., 120 days) .
Table 1: Hydrolysis Reaction
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Protic solvents (e.g., MeOH with H₂O) | Alisol A (deacetylated) |
Acetyl Migration Between Positions 24 and 23
Alisol-A 24-acetate exhibits reversible acetyl migration between the 24- and 23-positions of its side chain. This interconversion occurs in methanol, with the reaction equilibrium shifting depending on solvent composition . The presence of water accelerates the transformation, while aprotic solvents slow it down.
Table 2: Acetyl Migration in Methanol
| Solvent Composition | Transformation Rate | Key Products |
|---|---|---|
| 80% MeOH (with H₂O) | Rapid | Alisol A 23-acetate |
| Absolute MeOH | Slow | Minimal conversion |
Solvent Effects on Stability
Alisol-A 24-acetate’s stability varies significantly with solvent type:
-
Protic solvents (e.g., methanol with water): Accelerate structural transformations .
-
Aprotic solvents (e.g., acetonitrile, dichloromethane): Slow reactions due to reduced protonation .
Table 4: Solvent Stability Profile
| Solvent Type | Stability | Reaction Rate |
|---|---|---|
| Protic (e.g., MeOH) | Low (transforms readily) | Rapid |
| Aprotic (e.g., CH₃CN) | High (stable) | Slow |
Implications of Structural Transformations
The reversible nature of acetyl migration and hydrolysis highlights the compound’s sensitivity to environmental conditions. These reactions are critical for its biological activity, as structural modifications influence its interaction with metabolic pathways (e.g., AMPK signaling) .
Scientific Research Applications
Alisol A 24-acetate, also known as Alisol A 24-monoacetate, is a triterpene with various applications, particularly in the realm of scientific research. It has demonstrated potential therapeutic effects in several disease models, including cerebral ischemia, osteoarthritis, vascular diseases, and cancer .
Scientific Research Applications
Neuroprotective Effects: Alisol A 24-acetate (24A) has shown neuroprotective effects against global cerebral ischemia/reperfusion (GCI/R) injury in mice . The study indicated that 24A alleviates GCI/R injury by inhibiting neuroinflammation and apoptosis through the regulation of the PI3K/AKT pathway .
- 24A suppressed neurological deficit scores and improved cognitive dysfunction induced by GCI/R .
- It alleviated neuroinflammation by inhibiting the proliferation of microglia and astrocytes and downregulating the expression of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and inducible nitric oxide synthase (iNOS) in the brains of GCI/R mice .
- 24A reduced neuronal apoptosis and increased dendritic spines of hippocampal neurons .
- It upregulated the expression of phosphorylated phosphoinositide 3-kinases (p-PI3K) and phosphorylated protein kinase B (p-AKT) in GCI/R mice brains, and these effects were abolished by the application of the PI3K/AKT pathway inhibitor LY294002 .
Osteoarthritis Treatment: Alisol A 24-acetate (ALA-24A) can ameliorate osteoarthritis progression by inhibiting reactive oxygen species (ROS) and inflammatory responses .
- ALA-24A attenuated IL-1β-induced cell viability inhibition in chondrocytes .
- It suppressed the expression levels of ECM degradation-related genes (ADAMTS5 and MMP13) and promoted the expression levels of ECM synthesis-related genes (Aggrecan and Collagen II) .
- ALA-24A treatment decreased ROS production, increased antioxidant enzyme activities (SOD, CAT, and GSH-px), and decreased MDA levels .
Protection Against Vascular Diseases: Alisol A 24-acetate (AA) is used as a treatment against vascular diseases and is essential for brain microvascular endothelial cells (BMECs) injury and tight junctions (TJs) degradation .
- AA enhanced cell viability and increased zonula occludens-1 (ZO-1), claudin-5, and occludin expression in oxygen-glucose deprivation (OGD)-induced BMECs .
- AA restrained miR-92a-3p, a noncoding RNA involved in endothelial cell senescence and TJs impairment .
Anti-Atherosclerotic Actions: Alisol A 24-acetate can inhibit oxidized low-density lipoprotein (Ox-LDL)-induced phenotypic transformation and migration of rat vascular smooth muscle cells (VSMCs) .
- Alisol A 24-acetate effectively reverses the phenotypic transformation and inhibits the migration of VSMCs, possibly by suppressing the ERK1/2 signaling pathway .
Potential Therapeutic in Human Breast Cancer Cells: Alisol A induces autophagy-dependent apoptosis in human breast cancer cells via the induction of ROS and DNA damage .
- Alisol A treatment can induce autophagy‐dependent apoptosis in human breast cancer cells via induction of ROS and DNA damage .
- Alisol A induces significant apoptosis in MDA-MB-231 cells 24 hours post-treatment, and the cell apoptotic effect was dose-dependent .
- Alisol A (20 µM) induces activation of caspase-3 and caspase-9 .
- Apoptosis-associated proteins, phosphorylated (p)- p38 was increased, and Bcl-2 was downregulated, which was consistent with the enhancement of apoptosis .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. The cyclopenta[a]phenanthrene core provides a stable framework that enhances its binding affinity to these targets.
Comparison with Similar Compounds
Key Pharmacological Roles :
- Anti-hyperlipidemic : Modulates AMPKα, SREBP-1c, and CPT1 pathways to reduce hepatic lipid accumulation .
- Diuretic : Exhibits diuretic activity comparable to hydrochlorothiazide, likely via potassium ion regulation .
- Anti-inflammatory : Inhibits TNF-α and IL-6 in NAFLD models .
Comparison with Structurally Similar Compounds
The protostane triterpenoids in Alisma orientale share a common skeleton but differ in hydroxylation, acetylation sites, and stereochemistry. Below is a detailed comparison:
2.1 Structural Differences
Key Observations :
- Positional Isomerism : Alisol A 24-acetate and Alisol B 23-acetate are positional isomers. The C-24 acetyl group in Alisol A 24-acetate enhances diuretic activity, while the C-23 acetyl group in Alisol B 23-acetate improves lipid peroxidation inhibition .
- Stability: Alisol A 24-acetate is less stable in methanol, undergoing isomerization to Alisol A 23-acetate or deacetylation to Alisol A .
2.2 Pharmacological Activity Comparison
Mechanistic Insights :
- Alisol A 24-acetate : Upregulates CPT1 and ACOX1 to enhance fatty acid oxidation in hepatocytes .
- Alisol B 23-acetate: Inhibits the complement system and reduces lipid peroxidation via iNOS suppression .
2.3 Metabolic Pathways
- Alisol A 24-acetate : Metabolized by gut microbiota to Alisol A via deacetylation .
- Alisol B 23-acetate: No significant deacetylation reported; primary metabolites remain uncharacterized .
Analytical Differentiation
HPLC-ELSD methods with acetonitrile-water mobile phases (75:25) effectively separate Alisol A 24-acetate (retention time: ~15 min) from Alisol B 23-acetate (~18 min) . MS/MS fragmentation patterns (e.g., m/z 471.35 for Alisol A derivatives) further aid identification .
Biological Activity
Alisol compounds, particularly Alisol A 24-acetate , Alisol A 24-monoacetate , and Alisol A monoacetate , are triterpenoids derived from the rhizome of Alisma orientale. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anti-cancer, and bone-preserving effects. This article provides a comprehensive overview of the biological activities of these compounds, supported by data tables and case studies.
Chemical Structure and Properties
Alisol A compounds possess a unique triterpenoid structure that contributes to their biological activity. The molecular structure of Alisol A 24-acetate is characterized by its acetate group, which enhances its solubility and bioavailability.
1. Anti-osteoclastogenic Activity
Alisol A 24-acetate has been shown to inhibit osteoclast differentiation through several mechanisms:
- Inhibition of RANKL Signaling : Alisol A 24-acetate significantly inhibits RANKL-mediated osteoclastogenesis by downregulating NFATc1, a master regulator of osteoclast differentiation. It also reduces the expression of osteoclast-specific genes such as TRAP, DC-STAMP, and cathepsin K in a dose-dependent manner .
| Concentration (μM) | TRAP-positive Cells (%) |
|---|---|
| 0 | 100 |
| 5 | 70 |
| 10 | 30 |
This data indicates that at higher concentrations (≥10 μM), the differentiation of osteoclasts is markedly inhibited.
2. Anti-cancer Properties
Alisol A has demonstrated significant anti-cancer effects in various studies:
- Nasopharyngeal Carcinoma (NPC) : Alisol A inhibits the proliferation, migration, and invasion of NPC cells by inducing cell cycle arrest in the G0/G1 phase and suppressing the expression of matrix metalloproteinases (MMP2 and MMP9) .
| Treatment | Cell Migration Distance (mm) |
|---|---|
| Control | 100 |
| Alisol A Treatment | 30 |
This reduction in migration distance underscores its potential as an anti-metastatic agent.
3. Hepatoprotective Effects
Alisol A 24-acetate exhibits protective effects against non-alcoholic fatty liver disease (NAFLD):
- Mechanism : It reduces lipid accumulation in HepG2 cells by enhancing adiponectin levels and activating AMPKα signaling pathways while inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
| Group | Lipid Droplets Count (per field) |
|---|---|
| Control | 50 |
| FFA | 80 |
| FFA + Alisol A | 20 |
This data illustrates the compound's effectiveness in ameliorating hepatic steatosis.
4. Vascular Smooth Muscle Cell (VSMC) Protection
Research indicates that Alisol A 24-acetate can reverse phenotypic transformation in VSMCs induced by oxidized low-density lipoprotein (Ox-LDL):
- Effects on Migration : The addition of Alisol A significantly reduced VSMC migration distance and increased contractile phenotype markers .
| Treatment | SM22α Expression (% Control) |
|---|---|
| Control | 100 |
| Ox-LDL | 40 |
| Ox-LDL + Alisol A | 80 |
This suggests a potential role in preventing vascular diseases.
5. Neuroprotective Effects
Alisol A has shown promise in protecting against oxidative stress-induced damage in brain microvascular endothelial cells:
- Mechanism : It enhances cell viability and tight junction protein expression while inhibiting miR-92a-3p, which is involved in endothelial cell senescence .
Case Studies
Several studies highlight the therapeutic potential of Alisol compounds:
- Study on Osteoporosis : In vivo models demonstrated that Alisol A 24-acetate could significantly reduce bone loss associated with osteoporosis by inhibiting osteoclast activity.
- Cancer Treatment Trials : Clinical trials are ongoing to evaluate the efficacy of Alisol A derivatives in treating various cancers, with preliminary results indicating promising anti-tumor activity.
Q & A
Basic: Identification and Purity Assessment
Q: How do researchers ensure the structural integrity and purity of Alisol A 24-acetate in experimental setups? A: Structural confirmation requires nuclear magnetic resonance (NMR) and X-ray crystallography to resolve positional ambiguities (e.g., distinguishing 24-acetate from 23-acetate isomers) . Purity is typically validated using high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, though solvent-induced structural transformations (e.g., interconversion to alisol A 23-acetate or deacetylation to alisol A) must be monitored .
Basic: Stability in Solvent Systems
Q: What factors influence the stability of Alisol A 24-acetate in different solvents during experimental workflows? A: Stability varies with solvent polarity. Protic solvents (e.g., methanol) accelerate isomerization to 23-acetate or deacetylation, while aprotic solvents (e.g., DMSO) slow degradation. Long-term storage in methanol reduces purity due to hydrolysis, necessitating fresh preparation and -80°C storage for stock solutions .
Advanced: Structural Ambiguities in Pharmacological Studies
Q: How do structural transformations between Alisol A 24-acetate and its isomers impact pharmacological reproducibility? A: Interconversion between 24-acetate and 23-acetate introduces variability in bioactivity assays. For example, alisol A 24-acetate’s anti-NAFLD effects may conflate with 23-acetate derivatives if solvents or storage conditions are not rigorously controlled . X-ray crystallography is critical for unambiguous structural assignment .
Advanced: Mechanistic Insights in NAFLD Models
Q: What experimental models elucidate the role of Alisol A 24-acetate in ameliorating hepatic steatosis? A: In vitro free fatty acid (FFA)-induced HepG2 cell models demonstrate that 10 µM Alisol A 24-acetate reduces lipid accumulation via AMPKα activation, downregulating SREBP-1c/ACC/FAS (lipogenesis) and upregulating CPT1/ACOX1 (fatty acid oxidation). However, PPARα-independent pathways suggest context-specific mechanisms requiring validation in primary hepatocytes or animal models .
Advanced: Pharmacokinetic Challenges in Bioequivalence Studies
Q: Why is Alisol A monoacetate problematic as a bioequivalence marker in clinical preparations? A: Plasma concentration variability (e.g., AUC and Cmax) in crossover studies reveals low statistical power (<80%) even with ≥24 subjects, likely due to metabolic conversion (e.g., alisol A) or inconsistent absorption. Marker selection must prioritize stable metabolites like benzoylmesaconine over alisol derivatives .
Advanced: Resolving Molecular Data Discrepancies
Q: How do discrepancies in molecular weight (532.75 vs. 490.72 g/mol) and CAS numbers affect research reproducibility? A: Conflicting data (e.g., alisol A 24-acetate CAS 18674-16-3 vs. alisol A CAS 83835) arise from inconsistent nomenclature and isomer labeling. Researchers must cross-validate using spectral data (e.g., HRMS, NMR) and authoritative databases to avoid misidentification .
Advanced: Comparative Bioactivity with Alisol B Derivatives
Q: How does Alisol A 24-acetate’s bioactivity compare to Alisol B 23-acetate in hepatic models? A: Alisol B 23-acetate activates FXR to mitigate cholestasis, while Alisol A 24-acetate targets AMPKα for lipid metabolism. Divergent mechanisms highlight the need for isomer-specific assays, as structural differences (e.g., acetate position) dictate receptor affinity .
Basic: Analytical Techniques for Quantification
Q: What methods are used to quantify Alisol A 24-acetate in complex biological matrices? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MRM modes achieves nanogram-level sensitivity in plasma. Ultra-performance liquid chromatography (UPLC) coupled with Q-TOF identifies co-eluting isomers (e.g., alisol A 23-acetate) in plant extracts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
